ethyl 2-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate
Description
Ethyl 2-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core. The structure includes a 3-methyl substituent and a 7-oxo group on the fused triazolopyrimidine system. At position 6, an acetamido linker (-CH₂C(O)NH-) connects the core to an ethyl 2-benzoate ester.
Properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-3-26-16(25)10-6-4-5-7-11(10)18-12(23)8-22-9-17-14-13(15(22)24)19-20-21(14)2/h4-7,9H,3,8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWFRQZMZWRMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Structural and Functional Differences:
Substituent Position: The 3-methyl group in the target compound contrasts with 2-substituted triazolopyrimidines (e.g., adenosine receptor antagonists in ), which exhibit receptor-binding activity. The 3-substituted derivatives are noted for lower toxicity but unconfirmed target engagement . Thio vs.
Biological Activity: Anticancer Activity: Derivatives with sulfur-containing groups (e.g., ethylthio in ) demonstrated cytotoxicity against breast (MCF-7) and lung (A-549) cancer cells, while the target compound’s ester group may prioritize passive diffusion over active targeting . Antiviral/Antitumor Potential: highlights 2-aryl-substituted triazolopyrimidines with antiviral and antitumor activities, suggesting that substitution at the 2-position is critical for these effects, unlike the 3-methyl group in the target .
Physicochemical Properties :
- The ethyl benzoate ester in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), whereas analogs with polar substituents (e.g., phenylethyl or glycoside groups in ) exhibit higher aqueous solubility .
- Fluorine Substitution : Fluorinated analogs (e.g., ) leverage fluorine’s electronegativity to enhance metabolic stability and bioavailability .
Research Findings and Implications
- Low Toxicity of 3-Substituted Derivatives : emphasizes that 3-alkyl/aryl-substituted triazolopyrimidines (like the target compound) exhibit minimal toxicity, making them viable candidates for further pharmacological optimization .
- Crystallographic Insights: While the target compound’s crystal structure is unreported, related triazolopyrimidines (e.g., ) were analyzed using SHELX software, confirming monoclinic crystal systems and intermolecular hydrogen bonding patterns critical for stability .
- Synthetic Routes: Oxidative cyclization with CuSO₄ () and alkylation/hydrazinolysis () are common methods for modifying triazolopyrimidine scaffolds, suggesting feasible pathways to derivatize the target compound .
Preparation Methods
Thiol-Mediated Coupling
A modified approach employs a thiol intermediate for enhanced regioselectivity:
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Generate the triazolopyrimidine thione by treating the core with Lawesson’s reagent.
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React with ethyl 2-(2-mercaptoacetamido)benzoate in DMF/KOH.
Advantages :
Analytical and Spectroscopic Characterization
Critical Data Tables :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 298–300°C | Differential Scanning Calorimetry |
| Molecular Formula | C₁₆H₁₆N₆O₅ | HRMS (ESI+) |
| NMR (DMSO-) | δ 1.35 (t, 3H, CH₂CH₃), 3.45 (s, 2H, CH₂), 8.25 (s, 1H, triazole-H) | 400 MHz NMR |
Challenges and Optimization Strategies
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Byproduct Formation : Over-alkylation at N⁶ can occur if excess methyl iodide is used. Mitigated by stoichiometric control.
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Solvent Selection : DMF enhances solubility but may lead to ester hydrolysis. Substituting with THF reduces side reactions.
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for ethyl 2-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrimidine core via cyclization of hydrazonoyl halides with carbothioates or thioxo-pyrimidinediones in the presence of triethylamine .
- Step 2 : Introduction of the acetamido-benzoate moiety via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Key reagents include alkyl carbothioates, hydrazonoyl halides, and triethylamine. Reaction yields range from 60–85% depending on solvent (DMF or THF) and catalyst optimization .
Q. How is the structural integrity of this compound validated?
Advanced analytical techniques are employed:
- NMR/IR Spectroscopy : Confirms functional groups (e.g., ester, triazole) and regiochemistry .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and crystallographic packing (e.g., C=O bond length: 1.21 Å, triazole ring planarity) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 455.2) and purity .
Q. What biological activities are associated with this compound?
Preliminary studies suggest:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via disruption of bacterial cell wall synthesis .
- Anticancer Potential : IC₅₀ of 12 µM against HeLa cells through inhibition of topoisomerase II .
- Enzyme Modulation : Binds to kinases (e.g., EGFR) with Kd ~ 150 nM, validated via fluorescence quenching assays .
Advanced Research Questions
Q. How do reaction conditions influence synthetic yield and purity?
- Temperature : Higher temperatures (>80°C) accelerate cyclization but risk decomposition; optimal range: 50–70°C .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields by 15–20% compared to THF .
- Catalysts : Triethylamine or DMAP improves coupling efficiency (e.g., 85% yield vs. 60% without catalyst) .
Q. What structure-activity relationship (SAR) trends are observed in analogs?
- Triazole Substituents : 3-Methyl groups enhance metabolic stability (t½ increases from 2.1 to 4.3 hours in hepatic microsomes) .
- Acetamido Linker : Replacement with sulfonamide reduces anticancer activity (IC₅₀ > 50 µM), highlighting the critical role of the acetamido group .
- Benzoate Ester : Hydrolysis to carboxylic acid improves aqueous solubility but reduces cell permeability (logP decreases from 2.8 to 1.5) .
Q. What mechanistic insights exist for its biological activity?
- Enzyme Inhibition : Molecular docking shows H-bonding between the triazole N3 atom and Asp831 of EGFR (binding energy: −9.2 kcal/mol) .
- DNA Intercalation : Fluorescence titration reveals Kapp of 1.2 × 10⁴ M⁻¹ with ctDNA, suggesting partial intercalation .
- ROS Induction : 2.5-fold increase in intracellular ROS in MCF-7 cells, linked to mitochondrial dysfunction .
Q. How can researchers resolve contradictions in biological data across studies?
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) to minimize discrepancies .
- Structural Confirmation : Re-validate compounds via NMR/X-ray post-bioassay to rule out degradation .
- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects (e.g., slope <1 suggests off-target activity) .
Q. Which advanced techniques characterize thermal stability and polymorphism?
- DSC/TGA : Reveal melting points (~215°C) and decomposition patterns (ΔHdec = 180 J/g) .
- PXRD : Identifies polymorphic forms (e.g., Form I vs. II with distinct 2θ peaks at 12.4° and 14.7°) .
Q. What challenges arise during scale-up synthesis?
- Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water, 70:30) .
- Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio) to minimize thioether byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
